Cas no 119754-15-3 (4-ethynyl-N-methylaniline)

4-Ethynyl-N-methylaniline is a versatile aromatic amine compound featuring an ethynyl group and a methyl-substituted amino moiety. Its molecular structure, combining an electron-rich aniline core with a reactive alkyne functionality, makes it valuable in organic synthesis, particularly for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound’s rigid aromatic backbone and terminal alkyne group enable efficient conjugation with azide-containing molecules, facilitating the development of pharmaceuticals, polymers, and advanced materials. Its stability under standard conditions and compatibility with diverse reaction conditions further enhance its utility in research and industrial applications. The methyl group on the nitrogen improves solubility in organic solvents, aiding in synthetic workflows.
4-ethynyl-N-methylaniline structure
4-ethynyl-N-methylaniline structure
Product Name:4-ethynyl-N-methylaniline
CAS No:119754-15-3
MF:C9H9N
MW:131.174462080002
MDL:MFCD11618098
CID:132270
PubChem ID:14172491
Update Time:2025-11-01

4-ethynyl-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-ethynyl-N-methyl-
    • Benzenamine, 4-ethynyl-N-methyl- (9CI)
    • 4-Ethynyl-N-methylaniline
    • 4-Methylaminophenylacetylene
    • SCHEMBL976619
    • EN300-2912321
    • 119754-15-3
    • MFCD11618098
    • DTXSID60556917
    • AKOS006315827
    • CS-0366814
    • FS-6288
    • A1-16310
    • Benzenamine, 4-ethynyl-N-methyl-
    • N-methyl-4-ethynylaniline
    • F80293
    • 4-ethynyl-N-methylaniline
    • MDL: MFCD11618098
    • Inchi: 1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7,10H,2H3
    • InChI Key: IKOHNQMAAVLTMH-UHFFFAOYSA-N
    • SMILES: N(C)C1C=CC(C#C)=CC=1

Computed Properties

  • Exact Mass: 131.07357
  • Monoisotopic Mass: 131.073499291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

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Additional information on 4-ethynyl-N-methylaniline

Chemical Profile of 4-ethynyl-N-methylaniline (CAS No. 119754-15-3)

4-ethynyl-N-methylaniline, identified by its Chemical Abstracts Service (CAS) number 119754-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound, characterized by its aromatic structure featuring an ethynyl group and a methylamino substituent, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-ethynyl-N-methylaniline consists of a benzene ring substituted with an ethynyl group at the 4-position and a methylamino group at the 1-position. This configuration imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of the ethynyl group (−C≡H) allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in constructing complex organic molecules. Additionally, the methylamino group (−NHCH₃) can participate in hydrogen bonding interactions and serve as a nitrogen source for various synthetic transformations.

In recent years, 4-ethynyl-N-methylaniline has been explored in the development of novel pharmaceutical agents. Its aromatic framework and reactive sites make it an attractive candidate for designing molecules with potential biological activity. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The ethynyl group can be further modified to introduce additional pharmacophores, enhancing the binding affinity to biological targets. Moreover, the compound’s ability to undergo selective functionalization has opened avenues for creating libraries of heterocyclic compounds, which are often screened for therapeutic efficacy.

One of the most compelling applications of 4-ethynyl-N-methylaniline lies in its role as a precursor in materials science. The ethynyl functionality enables the formation of conjugated polymers and organic semiconductors, which are critical components in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Researchers have leveraged the reactivity of this compound to develop novel materials with improved charge transport properties and luminescent characteristics. These advancements underscore the importance of 4-ethynyl-N-methylaniline in fostering innovation across multiple scientific disciplines.

The synthesis of 4-ethynyl-N-methylaniline typically involves multi-step organic reactions starting from commercially available aromatic precursors. A common synthetic route includes the bromination of aniline derivatives followed by Sonogashira coupling with terminal alkynes. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product. Recent studies have focused on optimizing these synthetic protocols to achieve higher efficiencies and minimize waste, aligning with green chemistry principles.

From a medicinal chemistry perspective, 4-ethynyl-N-methylaniline has been incorporated into various drug candidates targeting neurological disorders. The combination of an ethynyl group and an amine moiety often enhances solubility and bioavailability, key factors in drug design. Computational modeling studies have predicted that derivatives of this compound may interact with specific protein receptors involved in neurodegenerative diseases. These findings highlight the potential of 4-ethynyl-N-methylaniline as a scaffold for developing next-generation therapeutics.

The chemical behavior of 4-ethynyl-N-methylaniline also makes it useful in analytical chemistry. Its distinct spectral properties allow for sensitive detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods are crucial for characterizing complex mixtures and monitoring reaction progress during synthetic processes. Furthermore, the compound’s stability under various conditions makes it suitable for industrial applications where consistent performance is essential.

In conclusion, 4-ethynyl-N-methylaniline (CAS No. 119754-15-3) is a multifaceted compound with broad utility in pharmaceutical research, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalizations, making it a valuable tool for developing new drugs and advanced materials. As research continues to uncover novel applications for this compound, its significance in scientific innovation is expected to grow further.

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